Tri-N-butyl-D27 phosphate
Overview
Description
Mechanism of Action
Tributyl phosphate-D27, also known as Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate, is a deuterium-labeled version of Tributyl phosphate . This compound has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Target of Action
It’s known that the non-deuterated form, tributyl phosphate, interacts with various biochemical reactions in photosynthetic organisms .
Biochemical Pathways
Tributyl phosphate has been reported to disrupt the photosynthesis pathway in photosynthetic bacteria . It also damages lipid synthesis in spinach by combining excess electrons from photosynthesis with molecular oxygen . It’s reasonable to assume that Tributyl phosphate-D27 might have similar effects on these biochemical pathways.
Pharmacokinetics
The use of deuterium in drug molecules is known to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
In the marine alga Phaeodactylum tricornutum, administration of Tributyl phosphate severely inhibited algal cell growth by reducing photosynthetic efficiency and inducing oxidative stress . It also affected both fatty acid content and profile by regulating the transcription of genes related to glycolysis, fatty acid biosynthesis, and β-oxidation . These results demonstrated that Tributyl phosphate triggered the synthesis of reactive oxygen species (ROS), disrupting the subcellular membrane structure of this aquatic organism .
Action Environment
Tributyl phosphate may enter the environment during its production and use . The general public may be exposed to very low levels of Tributyl phosphate as a contaminant in air or water . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of Tributyl phosphate-D27.
Preparation Methods
Tri-N-butyl-D27 phosphate is typically synthesized through a chemical process involving the esterification of n-butanol with phosphoric acid, followed by a deuteration reaction to replace hydrogen atoms with deuterium . The reaction conditions for this synthesis include controlled temperatures and the use of catalysts to facilitate the esterification process . Industrial production methods often involve large-scale chemical reactors and continuous monitoring to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Tri-N-butyl-D27 phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions may produce various butyl phosphate esters .
Scientific Research Applications
Tri-N-butyl-D27 phosphate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Tri-N-butyl-D27 phosphate is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds such as:
Tri-N-butyl phosphate: The non-deuterated version of the compound, commonly used as a solvent and plasticizer.
Triphenyl phosphate: Another organophosphate compound used as a flame retardant and plasticizer.
Triethyl phosphate: A similar compound with ethyl groups instead of butyl groups, used as a plasticizer and flame retardant.
The presence of deuterium in this compound enhances its stability and allows for its use in specialized applications such as isotopic labeling and tracing studies .
Properties
IUPAC Name |
tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCOOQWBFONSKY-DGRGSPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016869 | |
Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61196-26-7 | |
Record name | Tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61196-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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